((2R,5S)-5-Methylpiperazin-2-yl)methanol
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Overview
Description
((2R,5S)-5-Methylpiperazin-2-yl)methanol: is a chiral compound with a piperazine ring substituted with a methyl group at the 5th position and a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-Methylpiperazin-2-yl)methanol typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R,5S)-5-methylpiperazin-2-one with sodium borohydride in the presence of a chiral catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: ((2R,5S)-5-Methylpiperazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazines depending on the reagent used.
Scientific Research Applications
Chemistry: ((2R,5S)-5-Methylpiperazin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Its derivatives may exhibit biological activity and can be used in drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-Methylpiperazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine: Similar structure but with an additional methyl group.
(2R,5S)-5-Aminopiperazine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: ((2R,5S)-5-Methylpiperazin-2-yl)methanol is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
[(2R,5S)-5-methylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
ZAJCWYDHBKNPSQ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1)CO |
Canonical SMILES |
CC1CNC(CN1)CO |
Origin of Product |
United States |
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